molecular formula C7H13NO4 B11716790 Ethyl 5-Nitropentanoate

Ethyl 5-Nitropentanoate

Cat. No.: B11716790
M. Wt: 175.18 g/mol
InChI Key: PASGBDZFZXDCMW-UHFFFAOYSA-N
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Description

Ethyl 5-Nitropentanoate: is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in fruits and flowers. This compound is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 5-Nitropentanoate can be synthesized through the esterification of 5-nitropentanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Hydrolysis: Ethyl 5-Nitropentanoate can undergo hydrolysis in the presence of aqueous acid or base to yield 5-nitropentanoic acid and ethanol.

    Reduction: The nitro group in this compound can be reduced to an amine group using reducing agents such as hydrogen gas with a palladium catalyst.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Various nucleophiles such as amines or alcohols.

Major Products Formed:

    Hydrolysis: 5-Nitropentanoic acid and ethanol.

    Reduction: Ethyl 5-aminopentanoate.

    Substitution: Depending on the nucleophile, different substituted esters or amides.

Scientific Research Applications

Chemistry: Ethyl 5-Nitropentanoate is used as an intermediate in organic synthesis, particularly in the preparation of other esters and amides.

Biology: In biological research, this compound can be used to study enzyme-catalyzed ester hydrolysis and the effects of nitro-containing compounds on biological systems.

Medicine: While not a common pharmaceutical agent, derivatives of this compound may be explored for their potential therapeutic properties, particularly in drug design and development.

Industry: In the chemical industry, this compound is used as a flavoring agent and in the synthesis of various fine chemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-Nitropentanoate involves its interaction with specific molecular targets. For example, during hydrolysis, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of 5-nitropentanoic acid and ethanol. The nitro group can undergo reduction to form an amine, which can further participate in various biochemical pathways.

Comparison with Similar Compounds

    Ethyl 5-Aminopentanoate: Similar structure but with an amine group instead of a nitro group.

    Methyl 5-Nitropentanoate: Similar structure but with a methyl ester instead of an ethyl ester.

    Ethyl 4-Nitrobutanoate: Similar structure but with a shorter carbon chain.

Properties

Molecular Formula

C7H13NO4

Molecular Weight

175.18 g/mol

IUPAC Name

ethyl 5-nitropentanoate

InChI

InChI=1S/C7H13NO4/c1-2-12-7(9)5-3-4-6-8(10)11/h2-6H2,1H3

InChI Key

PASGBDZFZXDCMW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCC[N+](=O)[O-]

Origin of Product

United States

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